molecular formula C19H23N3O2 B5759871 2-(2,4-Dimethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone CAS No. 5857-95-4

2-(2,4-Dimethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone

Cat. No.: B5759871
CAS No.: 5857-95-4
M. Wt: 325.4 g/mol
InChI Key: QRPFXNLCBJDSCR-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a dimethylphenoxy group, a pyridinyl group, and a piperazinyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2,4-dimethylphenol with an appropriate alkylating agent to form the 2,4-dimethylphenoxy intermediate. This intermediate is then reacted with 1-(4-pyridin-2-ylpiperazin-1-yl)ethanone under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazinyl and pyridinyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,4-Dimethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dimethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)propanone
  • 2-(2,4-Dimethylphenoxy)-1-(4-pyridin-3-ylpiperazin-1-yl)ethanone
  • 2-(2,4-Dimethylphenoxy)-1-(4-pyridin-4-ylpiperazin-1-yl)ethanone

Uniqueness

Compared to similar compounds, 2-(2,4-Dimethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone stands out due to its specific substitution pattern, which can influence its binding affinity and selectivity for certain molecular targets. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-(2,4-dimethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-15-6-7-17(16(2)13-15)24-14-19(23)22-11-9-21(10-12-22)18-5-3-4-8-20-18/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPFXNLCBJDSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356765
Record name 2-(2,4-dimethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5857-95-4
Record name 2-(2,4-dimethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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